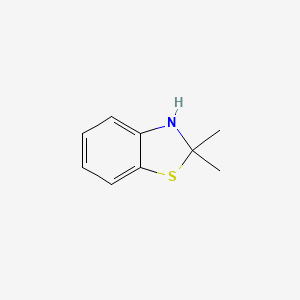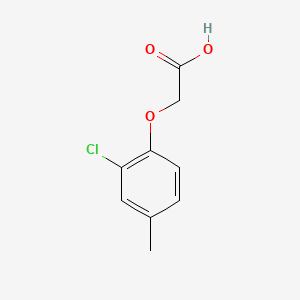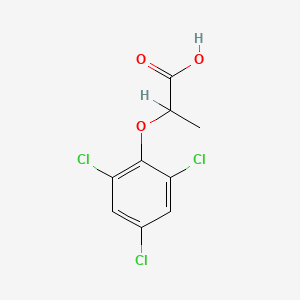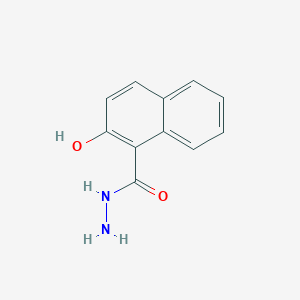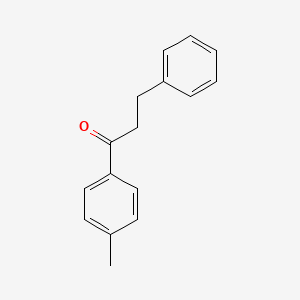
4'-Methyl-3-phenylpropiophenone
Übersicht
Beschreibung
4-Methyl-3-phenylpropiophenone (MPP) is an organic compound with a molecular formula of C10H12O. It is a white crystalline solid with a melting point of 45-46 °C. MPP is a versatile reagent used in organic synthesis and has a variety of applications in scientific research. It is a key intermediate in the synthesis of various drugs, including anticonvulsants, anti-inflammatories, and antifungals.
Wissenschaftliche Forschungsanwendungen
Interaction with Phospholipid Head Groups
4'-Methyl-3-phenylpropiophenone and similar compounds, like 2-hydroxy-omega-phenylpropiophenone, have been studied for their interactions with phospholipid membranes. Research by Bechinger and Seelig (1991) showed that these compounds induce structural changes in phospholipid bilayers, affecting the head groups and hydrocarbon chains dynamics. The study suggested potential applications in understanding and manipulating membrane properties at a molecular level (Bechinger & Seelig, 1991).
Biochemical Pathways and Biodegradation
Ralstonia sp. SJ98's capability to utilize 3-methyl-4-nitrophenol, a compound structurally related to 4'-methyl-3-phenylpropiophenone, as a carbon and energy source highlights the importance of understanding biochemical pathways for environmental decontamination and bioremediation. This research provides insights into the biodegradation pathways of methylated aromatic compounds and the role of microorganisms in environmental cleanup processes (Bhushan et al., 2000).
Medical and Biological Applications
Several studies have focused on the allosteric modification of hemoglobin and the potential medical applications of compounds structurally similar to 4'-methyl-3-phenylpropiophenone. Research by Randad et al. (1991) on 2-(aryloxy)-2-methylpropionic acids, related in structure to 4'-methyl-3-phenylpropiophenone, demonstrated the ability of these compounds to decrease the oxygen affinity of human hemoglobin, indicating potential clinical applications in conditions where modulation of oxygen transport is required, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Synthetic Chemistry and Catalysis
The palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, as researched by Wakui et al. (2004), presents a unique multiple arylation process involving successive C-C and C-H bond cleavages. This study sheds light on novel synthetic pathways and catalytic processes, expanding the utility of 4'-methyl-3-phenylpropiophenone derivatives in the field of synthetic organic chemistry (Wakui et al., 2004).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLOBNBTHCYFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292487 | |
| Record name | 4'-METHYL-3-PHENYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-3-phenylpropiophenone | |
CAS RN |
5012-90-8 | |
| Record name | NSC83179 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-METHYL-3-PHENYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



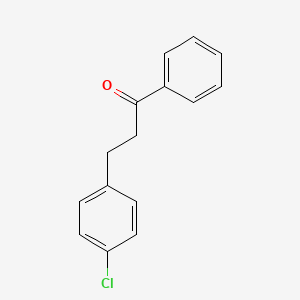
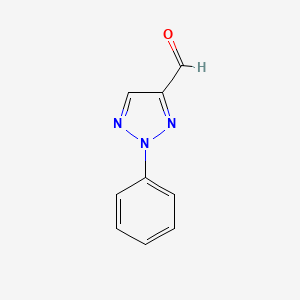
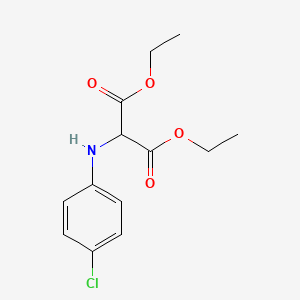
![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)
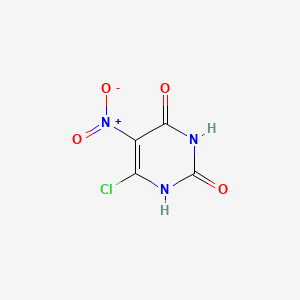
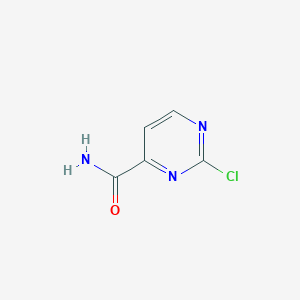

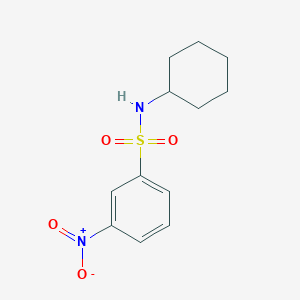
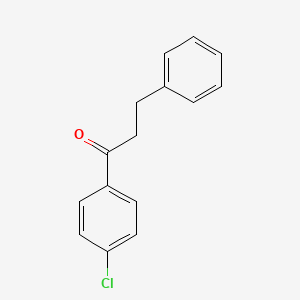
![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)
